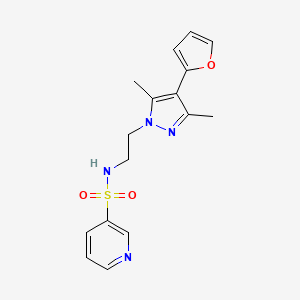

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a pyridine-sulfonamide derivative featuring a furan-substituted pyrazole moiety linked via an ethyl group. Its structure combines a pyridine-3-sulfonamide core with a 4-(furan-2-yl)-3,5-dimethylpyrazole group, distinguishing it from related compounds through the presence of the oxygen-rich furan ring and the ethyl spacer.

Propriétés

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-12-16(15-6-4-10-23-15)13(2)20(19-12)9-8-18-24(21,22)14-5-3-7-17-11-14/h3-7,10-11,18H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPGXVLWKLQFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CN=CC=C2)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Pyrazole Moiety : A five-membered ring containing two nitrogen atoms.

- Pyridine Sulfonamide Group : A pyridine ring substituted with a sulfonamide group.

This combination of functional groups suggests a variety of potential interactions within biological systems.

The biological activity of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The furan and pyrazole rings can interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, modulating cellular responses.

- Increased Solubility and Bioavailability : The sulfonamide group enhances the compound's solubility, facilitating better distribution in biological systems.

Anticancer Activity

Research indicates that derivatives of pyrazole and related compounds exhibit significant anticancer properties. For example:

- Compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. In studies, IC50 values for related compounds ranged from 0.01 µM to 49.85 µM depending on structural modifications .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative 1 | MCF7 | 0.01 |

| Pyrazole Derivative 2 | A549 | 26 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

Anti-inflammatory and Analgesic Effects

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide also demonstrates anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit inflammatory pathways, potentially providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Antibacterial and Antifungal Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit antibacterial and antifungal activities. For instance, derivatives containing furan and pyrazole rings have been shown to inhibit various bacterial strains and fungi in vitro.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Study on Antitumor Activity : A study evaluated a series of pyrazole derivatives against multiple cancer cell lines. The most potent compounds exhibited IC50 values as low as 0.01 µM against MCF7 cells .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazole-based compounds, demonstrating significant reductions in inflammation markers in animal models .

Comparaison Avec Des Composés Similaires

Table 1. Structural Comparison of Pyridine-Sulfonamide Derivatives

Physicochemical Properties

Melting Points

Spectroscopic Data

- IR Spectroscopy : The target compound’s free sulfonamide group would exhibit NH stretches near 3300–3344 cm⁻¹, similar to 26 (3324 cm⁻¹) and 27 (3344 cm⁻¹) . The furan C-O-C stretch (~1600 cm⁻¹) would distinguish it from phenyl or alkyl analogs.

- NMR Spectroscopy : The ethyl linker’s protons (δ ~2.5–4.0 ppm) and furan aromatic protons (δ ~6.5–7.5 ppm) would contrast with the carbamoyl NH signals (δ ~9.2–9.4 ppm) in 26 and 27 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.